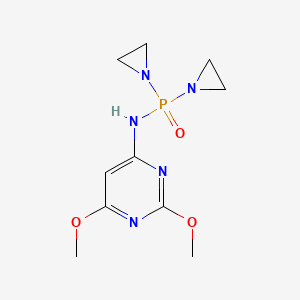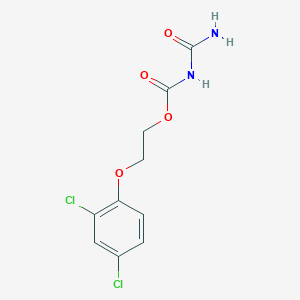
Ethyl 3,5-dimethyl-4-phenyl-1H-pyrrole-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3,5-dimethyl-4-phenyl-1H-pyrrole-2-carboxylate is a heterocyclic organic compound that belongs to the pyrrole family Pyrroles are five-membered aromatic rings containing one nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 3,5-dimethyl-4-phenyl-1H-pyrrole-2-carboxylate can be synthesized through several methods. One common approach involves the reaction of ethyl cyanoacetate with acetylacetone in the presence of a base, followed by cyclization and subsequent functionalization to introduce the phenyl group . The reaction conditions typically involve moderate temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets quality standards.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3,5-dimethyl-4-phenyl-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole-2-carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol or other functional groups.
Substitution: Electrophilic substitution reactions can introduce different substituents on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be employed under controlled conditions.
Major Products Formed
Oxidation: Pyrrole-2-carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated pyrrole derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 3,5-dimethyl-4-phenyl-1H-pyrrole-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the synthesis of materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of ethyl 3,5-dimethyl-4-phenyl-1H-pyrrole-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, influencing its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate: Lacks the phenyl group, resulting in different chemical and biological properties.
Ethyl 4-phenyl-1H-pyrrole-2-carboxylate: Similar structure but without the methyl groups at positions 3 and 5.
3,5-Dimethyl-4-phenyl-1H-pyrrole-2-carboxylic acid: The ester group is replaced by a carboxylic acid group.
Uniqueness
Ethyl 3,5-dimethyl-4-phenyl-1H-pyrrole-2-carboxylate is unique due to the combination of its phenyl and ester functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .
Eigenschaften
CAS-Nummer |
3274-67-7 |
|---|---|
Molekularformel |
C15H17NO2 |
Molekulargewicht |
243.30 g/mol |
IUPAC-Name |
ethyl 3,5-dimethyl-4-phenyl-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C15H17NO2/c1-4-18-15(17)14-10(2)13(11(3)16-14)12-8-6-5-7-9-12/h5-9,16H,4H2,1-3H3 |
InChI-Schlüssel |
XYPRHOAISYCPFQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(C(=C(N1)C)C2=CC=CC=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Spiro[5.5]undec-1-ene](/img/structure/B14744998.png)




![1-(Benzo[d]thiazol-2-yl)-1-phenylhex-5-en-1-ol](/img/structure/B14745036.png)






